molecular formula C19H17FO4 B5850872 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B5850872
M. Wt: 328.3 g/mol
InChI Key: RLCXJXJNDVSYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 acts as a competitive inhibitor of the PKB/Akt pathway. It binds to the ATP-binding site of PKB/Akt, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the PKB/Akt pathway, leading to decreased cell survival and proliferation. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.

Advantages and Limitations for Lab Experiments

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on specific pathways. It also has high selectivity for the PKB/Akt pathway, which reduces the likelihood of off-target effects. However, 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in cell culture experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One potential direction is to study its effects in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.

Synthesis Methods

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized using a multi-step organic synthesis method. The first step involves the synthesis of 2-methyl-4H-chromen-4-one, which is then reacted with 4-fluorophenol to obtain 3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one. The final step involves the addition of 6-ethyl and 7-methoxy groups to obtain 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063.

Scientific Research Applications

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been extensively studied for its potential therapeutic applications in cancer treatment. The PKB/Akt pathway is known to play a crucial role in cell survival, proliferation, and migration, and its dysregulation has been implicated in various types of cancer. 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been shown to inhibit the PKB/Akt pathway, leading to decreased cell survival and proliferation in cancer cells.

properties

IUPAC Name

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)19(18(15)21)24-14-7-5-13(20)6-8-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCXJXJNDVSYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

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